

Introduction: The Versatility of a Multifunctional Building Block

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Compound of Interest

Compound Name: 3-Amino-4-cyanobenzoic acid

Cat. No.: B2459039

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3-Amino-4-cyanobenzoic acid is a key organic intermediate characterized by a benzene ring substituted with three distinct functional groups: an amino group, a cyano (nitrile) group, and a carboxylic acid. This unique arrangement makes it a highly valuable building block in the fields of medicinal chemistry and materials science.^{[1][2]} Its molecular formula is C₈H₆N₂O₂ and it has a molecular weight of approximately 162.15 g/mol.^{[3][4]} The strategic positioning of these groups allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures found in various pharmaceutical agents and fine chemicals.^{[1][2]} This guide provides a comprehensive overview of a robust synthetic pathway to **3-Amino-4-cyanobenzoic acid**, details its purification, and outlines a systematic approach to its structural and purity characterization, tailored for researchers and drug development professionals.

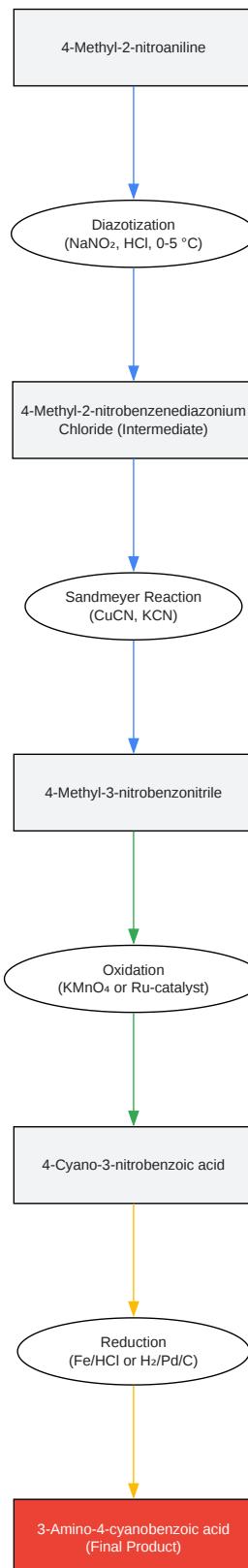
Physicochemical Properties

A summary of the key physical and chemical properties of **3-Amino-4-cyanobenzoic acid** is presented below.

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[3] [4]
Molecular Weight	162.15 g/mol	[3]
Appearance	White to light yellow powder	[1] [5]
CAS Number	159847-71-9	[4] [5] [6]
IUPAC Name	3-amino-4-cyanobenzoic acid	[3]
Purity	Typically ≥98.0%	[1] [5]

Strategic Synthesis Pathway

The synthesis of **3-Amino-4-cyanobenzoic acid** can be approached from various precursors. A common and logical strategy involves a multi-step process starting from a readily available substituted toluene derivative. The following workflow illustrates a reliable pathway involving diazotization, cyanation (Sandmeyer reaction), oxidation, and reduction steps. The rationale for this pathway lies in the robust and well-documented nature of each individual transformation, which allows for high yields and predictable outcomes when carefully controlled.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)*A representative synthetic workflow for **3-Amino-4-cyanobenzoic acid**.*

Experimental Protocol: A Step-by-Step Guide

Step 1: Diazotization and Sandmeyer Reaction (4-Methyl-2-nitroaniline to 4-Methyl-3-nitrobenzonitrile)

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a cyano group. [8] It proceeds via a diazonium salt intermediate, which is highly reactive and must be prepared at low temperatures (0–5 °C) to prevent premature decomposition.

- Preparation of Diazonium Salt: Dissolve 4-methyl-2-nitroaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the reaction mixture.
- Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. This forms the active cyanating agent.
- Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, often with the evolution of nitrogen gas. Control the temperature as needed.
- After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure the reaction goes to completion.
- Cool the mixture and extract the product, 4-methyl-3-nitrobenzonitrile, with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Oxidation of the Methyl Group (to 4-Cyano-3-nitrobenzoic acid)

The methyl group is oxidized to a carboxylic acid. Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO_4) is effective, though ruthenium-based catalysts can offer milder conditions.[7]

- Suspend the crude 4-methyl-3-nitrobenzonitrile in an aqueous solution, possibly with a co-solvent like pyridine or t-butanol.
- Heat the mixture and add potassium permanganate portion-wise. The purple color of the permanganate will disappear as it is consumed.
- Continue heating and adding KMnO_4 until a faint pink color persists, indicating the reaction is complete.
- Filter the hot solution to remove the manganese dioxide (MnO_2) byproduct.
- Cool the filtrate and acidify it with a strong acid (e.g., HCl). The product, 4-cyano-3-nitrobenzoic acid, will precipitate out of the solution.
- Collect the solid by filtration, wash with cold water, and dry.

Step 3: Reduction of the Nitro Group (to **3-Amino-4-cyanobenzoic acid**)

The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation or metal-acid systems are standard methods.^{[7][8]}

- Dissolve the 4-cyano-3-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.
- Add a catalyst, such as 5-10% Palladium on carbon (Pd/C).
- Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas pressure (typically 3-4 atm).
- Stir the reaction at room temperature until hydrogen uptake ceases, indicating the completion of the reduction.
- Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Evaporate the solvent from the filtrate to yield the crude **3-Amino-4-cyanobenzoic acid**.

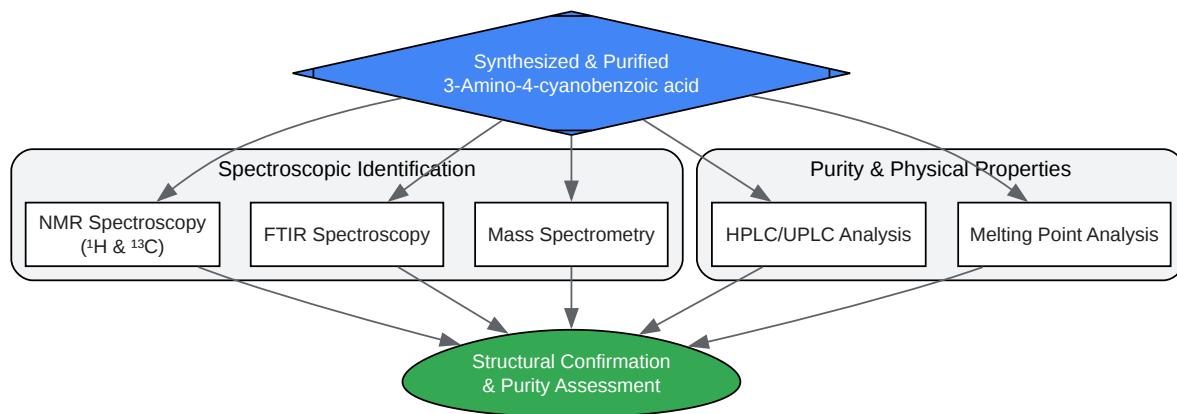
Purification Protocol

Recrystallization is the most common method for purifying the final product.

- Choose a suitable solvent system. A polar solvent like ethanol, methanol, or an ethanol/water mixture is often effective.
- Dissolve the crude product in the minimum amount of hot solvent.
- If the solution is colored, you may add a small amount of activated charcoal and hot filter it to remove impurities.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized **3-Amino-4-cyanobenzoic acid**.



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Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of the molecule by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.[9][10]

¹ H NMR Data (Predicted)	¹³ C NMR Data (Predicted)		
Chemical Shift (δ , ppm)	Assignment	Chemical Shift (δ , ppm)	Assignment
~12.0-13.0 (s, 1H)	Carboxylic acid (-COOH)	~167.0	Carboxylic acid (C=O)
~7.8-8.0 (d, 1H)	Aromatic CH	~150.0	Aromatic C-NH ₂
~7.5-7.7 (dd, 1H)	Aromatic CH	~135.0	Aromatic CH
~6.8-7.0 (d, 1H)	Aromatic CH	~120.0	Aromatic CH
~5.0-6.0 (s, br, 2H)	Amino (-NH ₂)	~118.0	Aromatic CH
~116.0	Cyano (-C≡N)		
~110.0	Aromatic C-CN		

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds. Spectra should be acquired in a suitable deuterated solvent like DMSO-d₆.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400–3200	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3300–2500	O-H Stretch (broad)	Carboxylic Acid (-COOH)
~2230	C≡N Stretch	Nitrile (-CN)[13]
~1700	C=O Stretch	Carboxylic Acid (-COOH)
1620–1550	N-H Bend	Primary Amine (-NH ₂)
1600–1450	C=C Stretch	Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern.[14][15]

- Expected Molecular Ion Peak ([M+H]⁺): m/z \approx 163.05
- High-Resolution MS (HRMS): The exact mass should be calculated and compared to the theoretical value ($C_8H_7N_2O_2^+$ requires m/z 163.0502).[3]
- Key Fragmentation: Common losses include H₂O (from COOH), COOH, and HCN, which can help confirm the connectivity of the functional groups.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

- Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol.
- Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm) is standard.

- Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

As a versatile building block, **3-Amino-4-cyanobenzoic acid** is utilized in the synthesis of a variety of heterocyclic compounds that form the core of many therapeutic agents.^[2] The amino group serves as a nucleophile or a site for diazotization, the carboxylic acid is readily converted to amides or esters, and the cyano group can be hydrolyzed or reduced. This trifunctional nature allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery programs aimed at developing novel anticancer, antibacterial, and anti-inflammatory agents.^[2]

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